A Comprehensive Technical Guide to the Synthesis and Characterization of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene
A Comprehensive Technical Guide to the Synthesis and Characterization of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene
Introduction
6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a fascinating acyclic monoterpenoid acetal, holds a significant position in the chemical industry, particularly in the realm of fragrances and flavorings.[1] Commercially known by trade names such as Methyl Pamplemousse® (Givaudan) and Amarocit® (Symrise), this compound is highly valued for its characteristic fresh, citrusy, and grapefruit-peel-like aroma.[2][3] Its molecular structure, featuring a dimethyl acetal functionality and a substituted hexene backbone, contributes to its unique olfactory properties and its stability in various consumer product formulations.[2][4]
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, designed for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development. The guide will delve into the prevalent synthetic methodology, offering a detailed experimental protocol. Furthermore, it will cover the essential analytical techniques employed for its structural elucidation and purity assessment, presenting key data for its characterization.
Molecular and Physical Properties
6,6-dimethoxy-2,5,5-trimethylhex-2-ene is a colorless to pale yellow liquid with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol .[1][5] The molecule is achiral and therefore does not exhibit optical activity.[1] Key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂O₂ | [1] |
| Molecular Weight | 186.29 g/mol | [5] |
| CAS Number | 67674-46-8 | [4] |
| IUPAC Name | 6,6-dimethoxy-2,5,5-trimethylhex-2-ene | [6] |
| Synonyms | Methyl Pamplemousse, Amarocit, Grapefruit Acetal | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 214-215 °C @ 760 mmHg | [6] |
| Density | 0.874 - 0.880 g/cm³ @ 20°C | [7] |
| Refractive Index | 1.437 - 1.443 @ 20°C | [7] |
| InChI | 1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3 | [6] |
| SMILES | CC(=CCC(C)(C)C(OC)OC)C | [6] |
Synthesis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene
The most common and industrially applied method for the synthesis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene is the acid-catalyzed acetalization of its corresponding aldehyde precursor, 2,2,5-trimethyl-4-hexenal.[1] This reaction involves the treatment of the aldehyde with an excess of methanol in the presence of an acid catalyst to form the dimethyl acetal.[8]
Reaction Mechanism
The acetalization reaction proceeds via a well-established mechanism involving the protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized carbocation, which is then attacked by a second molecule of methanol. Deprotonation of the resulting intermediate yields the final acetal product. The use of an excess of methanol and/or the removal of water as it is formed drives the equilibrium towards the product side.
Caption: General mechanism of acid-catalyzed acetalization.
Experimental Protocol
This protocol is a composite procedure based on established methods for acetalization.[8]
Materials:
-
2,2,5-trimethyl-4-hexenal
-
Methanol (anhydrous)
-
Anhydrous Calcium Chloride (or a catalytic amount of a strong acid like HCl)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,2,5-trimethyl-4-hexenal (1.0 eq) and a 5 to 10-fold molar excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add anhydrous calcium chloride (1.0-1.2 eq) in portions. Alternatively, a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol%) can be used.[8]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with diethyl ether (3 x volume of residue).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 6,6-dimethoxy-2,5,5-trimethylhex-2-ene by fractional distillation under reduced pressure. The product is reported to distill at 82°C and 1.6 mbar.
-
Caption: Workflow for the synthesis and purification.
Characterization of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene
Thorough characterization is essential to confirm the identity and purity of the synthesized 6,6-dimethoxy-2,5,5-trimethylhex-2-ene. The following analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~5.2 | m | 1H | =CH- |
| ~4.1 | d | 1H | -CH(OCH₃)₂ |
| ~3.3 | s | 6H | -OCH₃ |
| ~2.0 | d | 2H | -CH₂- |
| ~1.7 | s | 6H | =C(CH₃)₂ |
| ~0.9 | s | 6H | -C(CH₃)₂- |
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~135 | =C(CH₃)₂ |
| ~120 | =CH- |
| ~105 | -CH(OCH₃)₂ |
| ~53 | -OCH₃ |
| ~45 | -CH₂- |
| ~35 | -C(CH₃)₂- |
| ~25 | =C(CH₃)₂ |
| ~22 | -C(CH₃)₂- |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 186.[1] Key fragmentation patterns would involve the loss of a methoxy group (-OCH₃, m/z 155), and cleavage at the α-position to the acetal, leading to a stable oxonium ion.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 186 | Molecular Ion [M]⁺ |
| 155 | [M - OCH₃]⁺ |
| 75 | [CH(OCH₃)₂]⁺ (base peak) |
| 69 | [C₅H₉]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960-2850 | C-H stretch (alkane) |
| ~1670 | C=C stretch (alkene) |
| ~1150-1050 | C-O stretch (acetal) |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene. The presented synthetic protocol, based on the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal, offers a reliable method for its preparation. The characterization data, including predicted NMR spectra and expected MS and IR data, serve as a valuable reference for the structural verification and purity assessment of the synthesized compound. This comprehensive information is intended to support researchers and scientists in their work with this important fragrance and flavor compound.
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Figure 2. Atom Numbering for NMR Assignments.
